Ethyl 4-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and benzodioxole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and substituted benzodioxole compounds .
Scientific Research Applications
ETHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
ETHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-AMIDO]BENZOATE can be compared with other similar compounds:
Similar Compounds: Benzodioxole derivatives, quinoline derivatives, and other COX inhibitors.
Uniqueness: This compound’s unique combination of benzodioxole and quinoline moieties provides a distinct structural framework that enhances its biological activity and specificity
Properties
Molecular Formula |
C26H20N2O5 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H20N2O5/c1-2-31-26(30)16-7-10-18(11-8-16)27-25(29)20-14-22(28-21-6-4-3-5-19(20)21)17-9-12-23-24(13-17)33-15-32-23/h3-14H,2,15H2,1H3,(H,27,29) |
InChI Key |
DVHKYAPQIUNMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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